5-Bromopyrimidine

Overview

Description

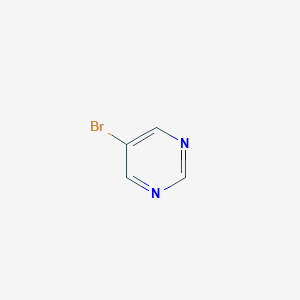

5-Bromopyrimidine (C₄H₃BrN₂; molecular weight: 158.986 g/mol) is a halogenated pyrimidine derivative where a bromine atom replaces a hydrogen at the C5 position of the pyrimidine ring . It is widely used in medicinal chemistry, materials science, and organic synthesis due to its versatility as a building block in cross-coupling reactions (e.g., Sonogashira, Suzuki, and Buchwald-Hartwig) . Its CAS registry number is 4595-59-9, and it is commercially available under synonyms such as 5-bromo-1,3-diazine .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromopyrimidine can be synthesized through several methods. One common approach involves the bromination of pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Another method involves the reaction of 2-bromomalonaldehyde with amidine compounds to obtain 5-bromo-2-substituted pyrimidine compounds. This method is advantageous due to its simplicity, safety, and cost-effectiveness, making it suitable for large-scale production .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles under microwave irradiation to form substituted pyrimidine derivatives.

Metallation: It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine.

Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

Metallation: Lithium diisopropylamide is used as the metallating agent.

Cross-Coupling Reactions: Palladium catalysts and bases such as sodium carbonate are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Metallation: 4-lithio-5-bromopyrimidine.

Cross-Coupling Reactions: Various substituted pyrimidine compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

5-Bromopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. A study designed novel bromo-pyrimidine analogues that exhibited significant activity against various cancer cell lines. The structural modifications of this compound were crucial for enhancing potency and selectivity against cancer cells .

Antiviral and Antimicrobial Properties

Research indicates that this compound can be utilized in the synthesis of compounds with antiviral and antibacterial activities. For instance, 5-bromouracil, a derivative of this compound, has shown effectiveness in terminating DNA replication in viruses by replacing thymine bases, which is particularly relevant in antiviral drug development . Additionally, metal complexes of 5-bromouracil have demonstrated antimicrobial effects, suggesting potential applications in treating infections .

Synthetic Applications

Electrophilic Alkylation

this compound serves as an electrophile in alkylation reactions with arenes to form complex pyrimidine derivatives. A notable synthetic protocol involves the Brønsted acid-catalyzed electrophilic alkylation of arenes with this compound, leading to the formation of 4-aryl-5-alkynylpyrimidines. This method showcases the compound's utility in constructing bioactive scaffolds .

Synthesis of Bioactive Natural Products

The compound is also employed in the total synthesis of various bioactive natural products. Its derivatives are integral to constructing complex heterocycles that exhibit biological activity, including antibiotic and anti-tumor properties . The ability to modify the pyrimidine ring allows chemists to create diverse compounds with tailored biological functions.

Agrochemical Applications

Herbicides Development

Research has identified potential herbicidal properties of compounds derived from this compound. These compounds can act as selective herbicides, targeting specific plant pathways without affecting non-target species . The development of such agrochemicals is crucial for sustainable agriculture practices.

Data Tables

Case Studies

- Synthesis of Anticancer Agents : A study synthesized a series of bromo-pyrimidine analogues that were tested against cancer cell lines, demonstrating promising results for future drug development .

- Electrophilic Alkylation Protocol : Researchers developed a new method for electrophilic alkylation using this compound, leading to high yields of desired products suitable for further biological evaluation .

- Metal Complexes with Biological Activity : The interaction of 5-bromouracil with various metal ions was studied to understand its antimicrobial properties better. These complexes showed significant activity against bacterial strains, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Bromopyrimidine involves its interaction with molecular targets and pathways. For example, as a radiosensitizer, it interacts with radiation-generated secondary electrons, leading to resonance processes and fragmentation of the target molecule. This interaction can induce C–Br bond cleavage and other molecular changes, contributing to its radiosensitizing effects .

Comparison with Similar Compounds

Positional Isomers: 5-Bromopyrimidine vs. 2-Bromopyrimidine

This compound (5BrPyr) and 2-bromopyrimidine (2BrPyr) are structural isomers differing in bromine substitution at C5 vs. C2. Key distinctions include:

- Electronic and Vibrational Spectroscopy :

- VUV Photoabsorption : The VUV spectra of 5BrPyr and 2BrPyr show distinct absorption bands. Band II (4.6–5.4 eV) in 5BrPyr exhibits vibrational progressions at ~4.8 eV and ~5.2 eV, while 2BrPyr displays a broader absorption range (3.7–10.8 eV) with shifted band maxima .

- Vibrational Modes : Infrared and Raman studies reveal differences in C–Br stretching and ring deformation modes due to substitution position, impacting chemical bonding in DNA/RNA analogs .

Electron-Impact Ionization : Cross-section calculations for halogenated pyrimidines indicate that 5BrPyr and 2BrPyr have different ionization efficiencies under electron impact, reflecting site-specific electronic effects .

Auger Spectroscopy : Core-hole chemical shifts in C 1s and N 1s Auger spectra differ between 5BrPyr and 2BrPyr, highlighting electronic environment variations .

Halogen-Substituted Analogs: Bromine vs. Chlorine

Comparing 5BrPyr with chlorinated analogs (e.g., 5-chloropyrimidine, 5ClPyr):

- Reactivity: Bromine’s larger atomic radius and lower electronegativity compared to chlorine make 5BrPyr more reactive in palladium-catalyzed cross-couplings. For example, 5BrPyr undergoes efficient Sonogashira coupling with alkynes under microwave-assisted conditions (70–95% yields) , whereas chloro analogs often require harsher conditions.

- Stability : Chlorinated derivatives exhibit higher thermal stability due to stronger C–Cl bonds, making them preferable in high-temperature syntheses .

Halogen-Substituted Analogs: Bromine vs. Iodine

This compound vs. 5-iodopyrimidine (5IPyr):

- Cross-Coupling Efficiency : Iodine’s superior leaving-group ability enhances reactivity in Suzuki couplings. For instance, replacing 5BrPyr with 5IPyr in a Suzuki reaction improved intermediate yields from 40% to >80% .

- Cost and Handling : Bromine derivatives are generally more cost-effective and less light-sensitive than iodine analogs, favoring their use in large-scale syntheses .

Comparative Data Table

Biological Activity

5-Bromopyrimidine is a halogenated derivative of pyrimidine that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound serves as a scaffold for the development of various bioactive molecules, including anticancer and antimicrobial agents. The following sections provide an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including electrophilic substitution reactions and halogenation of pyrimidine derivatives. Its structure allows for modifications that enhance biological activity. For instance, the introduction of substituents at different positions on the pyrimidine ring can lead to compounds with improved potency against specific biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. A series of synthesized compounds derived from this compound were evaluated for their cytotoxic effects against various cancer cell lines, including:

- HeLa (Human cervix carcinoma)

- A549 (Human lung adenocarcinoma)

- MCF-7 (Human breast adenocarcinoma)

- A2780 (Human ovarian cancer)

- BGC-823 (Human gastric cancer)

The results indicated that certain derivatives, specifically compounds 5c, 5e, 6d, and 6h, showed excellent activity compared to the reference drug Dasatinib, a known Bcr/Abl tyrosine kinase inhibitor .

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 5c | HeLa | 1.2 | Dasatinib |

| 5e | A549 | 0.8 | Dasatinib |

| 6d | MCF-7 | 1.0 | Dasatinib |

| 6h | A2780 | 0.9 | Dasatinib |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. Compounds such as 5a, 5c, and 6h have shown significant antibacterial effects in vitro. The evaluation was conducted using the broth dilution method to determine minimum inhibitory concentrations (MICs) .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

- Inhibition of Kinases : Many derivatives act as inhibitors of tyrosine kinases, which play crucial roles in cancer cell proliferation and survival.

- DNA Interaction : Some compounds can integrate into DNA sequences, leading to replication termination in viral systems or cancer cells.

- Oxidative Stress Induction : Certain derivatives may induce oxidative stress in bacterial cells, leading to cell death.

Case Study: Anticancer Efficacy

A study involving the synthesis and evaluation of novel bromo-pyrimidine analogs highlighted their potential as anticancer agents. The synthesized compounds were tested against multiple cancer cell lines using the MTT assay method. The study concluded that these compounds could serve as promising candidates for further development into therapeutic agents .

Case Study: Antimicrobial Properties

Another research focused on the antimicrobial efficacy of various synthesized derivatives of this compound. The findings revealed that certain compounds exhibited potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 5-bromopyrimidine using spectroscopic methods?

To confirm identity, use IR spectroscopy (Coblentz Society data): the IR spectrum of this compound in CCl₄/CS₂ shows characteristic absorption bands at 8337 cm⁻¹ and others between 4000–600 cm⁻¹, attributed to C-Br stretching and pyrimidine ring vibrations . Mass spectrometry (MS) with electron ionization (EI) reveals a molecular ion peak at m/z 158.984 (C₄H₃BrN₂) and fragmentation patterns consistent with bromine loss (e.g., m/z 79/81 for Br⁻). Cross-reference with computed 3D structures (InChIKey: GYCPLYCTMDTEPU-UHFFFAOYSA-N) for validation .

Q. What is the role of this compound as an internal standard in Pd-catalyzed reactions?

this compound is used as a quantitative internal standard in NMR spectroscopy due to its distinct proton signals. For example, in Heck reactions, its aromatic protons (δ ~9.34 ppm in CDCl₃) serve as a reference for yield determination via integration against product peaks . Ensure the compound is inert under reaction conditions to avoid interference.

Q. What are common synthetic routes to functionalize this compound?

- Deprotonative functionalization : Use LDA (lithium diisopropylamide) in diethyl ether at –100°C to deprotonate the pyrimidine ring, followed by trapping with electrophiles (e.g., aldehydes, ketones) .

- Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) exploit the bromine substituent for C-C bond formation. Optimize ligand choice (e.g., PPh₃) and base (e.g., K₂CO₃) to enhance coupling efficiency .

Advanced Research Questions

Q. How can contradictions between computational and experimental photoelectron spectra (PES) of this compound be resolved?

Contradictions arise from overlapping molecular orbital (MO) contributions (e.g., HOMO and HOMO-1). Methodological steps :

- Perform high-resolution PES (FWHM ≈75 meV) to resolve splitting in bands (e.g., 11.89 eV region) .

- Compare B3LYP and P3 computational methods : B3LYP predicts MO energy ordering (e.g., nN⁻ < π₃) more accurately than P3 for low-energy bands .

- Validate assignments using relative intensity analysis and photon energy-dependent studies (e.g., 30 vs. 70 eV ionization) to identify Br-localized orbitals .

Q. How can excited states of this compound be probed experimentally and theoretically?

- VUV photoabsorption spectroscopy : Use synchrotron radiation (3.7–10.8 eV range) to measure absolute cross-sections. Key transitions include π* ← π (3.7–4.6 eV) and Rydberg states (>7.3 eV) .

- Theoretical modeling : Apply time-dependent DFT (TD-DFT) with the nuclear ensemble approach to simulate excited-state dynamics. Compare with bromobenzene to assess vibrational suppression and broader absorption bands in this compound .

Q. How does bromine substitution at the 5-position influence the electronic structure compared to other halogenated pyrimidines?

Bromine’s electron-withdrawing effect destabilizes π-orbitals and enhances spin-orbit coupling. Methods :

- Compare PES data of 5-bromo- vs. 2-bromopyrimidine: The 5-substituted isomer shows a single broad band at 7.3–9.0 eV, while 2-substituted analogs exhibit split features due to MO localization differences .

- Analyze σ*Br contributions via ab initio calculations to quantify orbital hybridization effects .

Q. What strategies optimize the deprotonative functionalization of this compound?

- Low-temperature lithiation : Use LDA at –100°C to minimize side reactions.

- Electrophile selection : Aldehydes (e.g., PhCHO) yield hydroxymethyl derivatives, while ketones (e.g., 4-ClC₆H₄COiPr) introduce branched substituents .

- Monitor reaction progress via in situ NMR to optimize stoichiometry and reaction time.

Q. How can researchers develop rigorous hypotheses about this compound using frameworks like FINER?

Apply the FINER criteria :

- Feasible : Design experiments within resource limits (e.g., synchrotron access for PES).

- Novel : Explore understudied areas (e.g., substituent effects on Rydberg states).

- Ethical : Adhere to safety protocols for bromine handling.

- Relevant : Align with applications in medicinal chemistry (e.g., pseudouridine synthesis) .

Properties

IUPAC Name |

5-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCPLYCTMDTEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063531 | |

| Record name | Pyrimidine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Pyrimidine, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4595-59-9 | |

| Record name | 5-Bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromopyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9X6MAT38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.